molecular formula C20H17NOS2 B2682571 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 866131-75-1

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2682571
CAS No.: 866131-75-1
M. Wt: 351.48
InChI Key: XMNUWSAFPSHBQQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that combines a benzothiazepine core with methoxyphenyl and thienyl substituents. This compound is of interest due to its potential pharmacological properties, including its use as a calcium channel blocker, which can be relevant in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:

    Formation of the Benzothiazepine Core: This can be achieved through the cyclization of an appropriate o-aminothiophenol derivative with a β-keto ester or a similar compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzothiazepine core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Thienyl Group: The thienyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid and the appropriate halogenated benzothiazepine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazepine ring, potentially reducing the double bond to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the benzothiazepine ring.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular calcium channels.

    Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of calcium channels. By binding to these channels, it prevents the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure. The exact molecular targets and pathways involved include the L-type calcium channels, which are critical in the regulation of cardiac and smooth muscle function.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker.

    Verapamil: A phenylalkylamine calcium channel blocker.

    Nifedipine: A dihydropyridine calcium channel blocker.

Uniqueness

2-(2-Methoxyphenyl)-4-(2-thienyl)-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other calcium channel blockers. Its combination of methoxyphenyl and thienyl groups may also influence its binding affinity and selectivity for different calcium channel subtypes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-methoxyphenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS2/c1-22-17-9-4-2-7-14(17)20-13-16(18-11-6-12-23-18)21-15-8-3-5-10-19(15)24-20/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNUWSAFPSHBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NC3=CC=CC=C3S2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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